molecular formula C12H13FN2O3 B3165215 [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 897769-22-1

[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B3165215
CAS No.: 897769-22-1
M. Wt: 252.24 g/mol
InChI Key: QCBBSJBGKKOQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid: is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a fluorobenzyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the following steps:

  • Formation of the Imidazolidinone Ring: : The imidazolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific reaction conditions. This step often requires the use of catalysts and controlled temperatures to ensure the formation of the desired ring structure.

  • Introduction of the Fluorobenzyl Group: : The fluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a fluorobenzyl halide with the imidazolidinone ring in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution.

  • Attachment of the Acetic Acid Moiety: : The final step involves the introduction of the acetic acid moiety through esterification or amidation reactions. This step may require the use of activating agents, such as dicyclohexylcarbodiimide (DCC), to promote the formation of the desired ester or amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can be employed to modify the functional groups within the compound. For example, the reduction of the carbonyl group in the imidazolidinone ring can be achieved using reducing agents such as sodium borohydride (NaBH₄).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid: has a wide range of applications in scientific research:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

  • Biology: : In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

  • Medicine: : The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound in the development of new drugs for various diseases.

  • Industry: : In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid: can be compared with other similar compounds, such as:

  • Imidazolidinones: : These compounds share the imidazolidinone ring structure but may have different substituents. The presence of the fluorobenzyl group in this compound makes it unique and may confer specific properties.

  • Fluorobenzyl Derivatives: : Compounds with a fluorobenzyl group attached to different core structures. The combination of the fluorobenzyl group with the imidazolidinone ring in this compound distinguishes it from other fluorobenzyl derivatives.

  • Acetic Acid Derivatives: : Compounds containing the acetic acid moiety attached to various core structures. The specific arrangement of the acetic acid moiety in this compound contributes to its unique properties.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that make this compound a valuable compound in scientific research.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-10-3-1-9(2-4-10)7-14-5-6-15(12(14)18)8-11(16)17/h1-4H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBBSJBGKKOQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid
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